Superior 5-HT1 Selectivity Over TFMPP
1-(2-Methoxyphenyl)piperazine (2-MPP) demonstrates a significantly enhanced selectivity profile for 5-HT1 sites compared to the structurally related serotonin agonist 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP). While possessing comparable binding affinity, 2-MPP is a far more selective tool compound, reducing off-target interactions. [1]
| Evidence Dimension | Selectivity for 5-HT1 binding sites (ratio of binding to other sites) |
|---|---|
| Target Compound Data | 100-fold selectivity for 5-HT1 sites |
| Comparator Or Baseline | TFMPP: 8-fold selectivity for 5-HT1 sites |
| Quantified Difference | 2-MPP exhibits >12 times higher selectivity (100-fold vs. 8-fold) |
| Conditions | In vitro radioligand binding assays using rat brain homogenate |
Why This Matters
Higher selectivity is crucial for minimizing off-target effects in both in vitro functional studies and in vivo pharmacological profiling, making it a more reliable tool for investigating the specific role of 5-HT1 receptors.
- [1] Glennon, R. A., et al. (1986). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. Journal of Medicinal Chemistry. View Source
